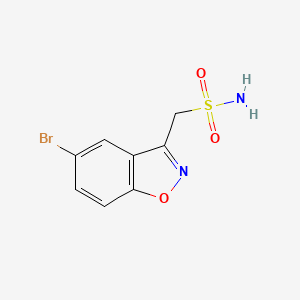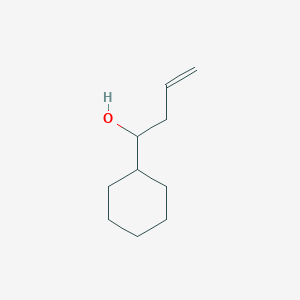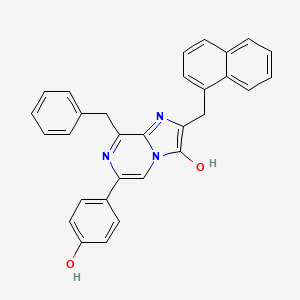
(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol is a synthetic organic compound characterized by a complex structure that includes a phenyl group, an oxazole ring, and a long aliphatic chain with a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol typically involves several steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative. For example, 2-phenylglycine can be reacted with ethyl chloroformate to form the oxazole ring.
Alkylation: The oxazole intermediate is then alkylated with a long-chain alkyl halide, such as 1-bromohexadecane, under basic conditions to introduce the aliphatic chain.
Formation of the Double Bond:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Hydrogen gas with palladium catalyst
Substitution: Thionyl chloride, phosphorus tribromide
Major Products
Oxidation: (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-one
Reduction: (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadecan-1-ol
Substitution: (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-chloride
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol can be used as a building block for more complex molecules
Biology
This compound may have potential applications in the development of new pharmaceuticals. The oxazole ring is a common motif in many bioactive molecules, and the long aliphatic chain could enhance membrane permeability, making it a candidate for drug delivery systems.
Medicine
Industry
In materials science, this compound could be used in the synthesis of polymers or as a surfactant due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol would depend on its specific application. In a biological context, it could interact with cellular membranes or specific proteins, altering their function. The phenyl group and oxazole ring could facilitate binding to hydrophobic pockets in proteins, while the aliphatic chain could interact with lipid bilayers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)octadec-2-en-1-ol: Similar structure with a longer aliphatic chain.
(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)but-2-en-1-ol: Similar structure with a shorter aliphatic chain.
1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadecan-1-ol: Lacks the double bond in the aliphatic chain.
Uniqueness
(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol is unique due to the combination of its oxazole ring, phenyl group, and long aliphatic chain with a double bond. This combination of features can impart unique physical and chemical properties, such as enhanced solubility in organic solvents and potential biological activity.
Eigenschaften
Molekularformel |
C25H39NO2 |
|---|---|
Molekulargewicht |
385.6 g/mol |
IUPAC-Name |
(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol |
InChI |
InChI=1S/C25H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(27)23-21-28-25(26-23)22-18-15-14-16-19-22/h14-20,23-24,27H,2-13,21H2,1H3/b20-17+ |
InChI-Schlüssel |
AUMPNWAVBNMNDW-LVZFUZTISA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/C(C1COC(=N1)C2=CC=CC=C2)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C1COC(=N1)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





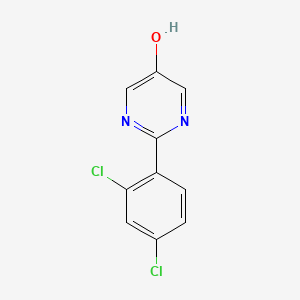
methylamine](/img/structure/B12083203.png)

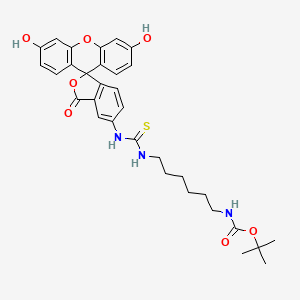
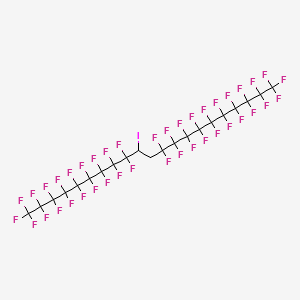
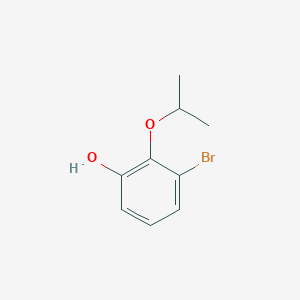

![2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid](/img/structure/B12083232.png)
